molecular formula C12H17NO3 B8098209 2-amino-5-(4-methoxyphenyl)pentanoic Acid

2-amino-5-(4-methoxyphenyl)pentanoic Acid

Cat. No.: B8098209
M. Wt: 223.27 g/mol
InChI Key: FCSJBORCTWILJP-UHFFFAOYSA-N
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Description

2-amino-5-(4-methoxyphenyl)pentanoic acid, also known as (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid, is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a pentanoic acid chain. It is a chiral molecule with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxyphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the optical resolution of N-acetyl-DL-2-amino-5-(4-methoxyphenyl)pentanoic acid using Aspergillus acylase . This process separates the enantiomers to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar resolution techniques or alternative synthetic routes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups.

Scientific Research Applications

2-amino-5-(4-methoxyphenyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(4-methoxyphenyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for stereospecific applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSJBORCTWILJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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